Lavendustin A
Description
Lavendustin A has been reported in Streptomyces with data available.
This compound is a compound isolated from strains of Streptomyces griseolavendus that may exert antitumor activity by inhibition of protein tyrosine kinase and tubulin polymerization. (NCI)
from Streptomyces griseolavendus; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTTYPMRMMDONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154855 | |
| Record name | Lavendustin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-92-9 | |
| Record name | Lavendustin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavendustin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavendustin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lavendustin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lavendustin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVENDUSTIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lavendustin A: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendustin A is a potent, naturally occurring inhibitor of protein tyrosine kinases (PTKs), a class of enzymes pivotal to cellular signaling and a frequent target in oncology drug development. First isolated from Streptomyces griseolavendus, this molecule exhibits significant inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the discovery, origin, biochemical activity, and mechanism of action of this compound, supported by detailed experimental protocols and visual representations of its associated signaling pathways.
Discovery and Origin
This compound was first reported in 1989 by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1][2][3] It was identified during a screening of approximately 1,000 Streptomyces culture filtrates for novel inhibitors of tyrosine kinase.[4] The producing organism was identified as Streptomyces griseolavendus strain MI435-40F6.[4] The compound was isolated from the butyl acetate extract of the culture filtrate.[1][4] The structure of this compound was determined using spectral data and confirmed by total synthesis, revealing a novel structure with a central tertiary amine linked to substituted benzyl and phenyl groups.[1][5][6]
Biochemical Activity and Specificity
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR)-associated tyrosine kinase.[1] It also demonstrates inhibitory activity against other tyrosine kinases, such as p60c-src, but is notably selective over serine/threonine kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as PI3-kinase.[2][3][7]
Data Presentation: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Notes | Reference |
| EGFR Tyrosine Kinase | 4.4 ng/ml (~11 nM) | Approximately 50 times more potent than erbstatin. | [1][2][3][7][8][9] |
| p60c-src | 500 nM | [3][7] | |
| Protein Kinase A (PKA) | > 100 µM | Little to no effect. | [2][7] |
| Protein Kinase C (PKC) | > 100 µM | Little to no effect. | [2][7] |
| PI3-Kinase | > 100 µM | Little to no effect. | [2][7] |
| NMDA-stimulated cGMP production | 30 nM |
Mechanism of Action
Kinetic analysis has revealed that this compound acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to the peptide substrate in the EGFR tyrosine kinase reaction.[1][5][6] This indicates that this compound binds to the ATP-binding site of the tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues of the substrate protein.
Further studies have also suggested that this compound can function as a hyperbolic mixed-type inhibitor with respect to both ATP and the substrate.[5][6] Beyond its direct enzymatic inhibition, this compound has been shown to suppress vascular endothelial growth factor (VEGF)-induced angiogenesis.[2][8][10][11]
Experimental Protocols
Isolation of this compound from Streptomyces griseolavendus
The following protocol is a summary of the method described by Onoda et al. (1989).[1][4]
-
Culturing: Streptomyces griseolavendus strain MI435-40F6 is cultured in a suitable medium (e.g., containing 2% glycerin, 2% dextrin, 1% soy peptone, 0.3% yeast extract, 0.2% (NH4)2SO4, and 0.2% CaCO3, pH 7.4) for approximately 64 hours at 27°C on a rotary shaker.[4]
-
Extraction: The culture broth is filtered, and the pH of the filtrate is adjusted to 2.4. The filtrate is then extracted with an equal volume of butyl acetate.[4]
-
Concentration: The butyl acetate extract is concentrated in vacuo to yield an oily residue.[4]
-
Chromatography: The crude extract is subjected to silica gel chromatography to purify this compound.[4]
Tyrosine Kinase Inhibition Assay
The inhibitory activity of this compound on EGFR tyrosine kinase can be determined using a method similar to the one employed in its initial discovery.[4]
-
Enzyme and Substrate Preparation: A membrane fraction from A431 cells, which overexpress EGFR, is used as the enzyme source. A synthetic tridecapeptide, RRLIEDAEYAARG, serves as the substrate.[4]
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrate, [γ-32P]ATP, and various concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes).
-
Termination and Analysis: The reaction is stopped, and the phosphorylated peptide is separated from unreacted [γ-32P]ATP, typically using phosphocellulose paper. The radioactivity of the phosphorylated peptide is then measured using a liquid scintillation counter to determine the extent of kinase activity.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the tyrosine kinase activity (IC50) is calculated from the dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. Isolation of a novel tyrosine kinase inhibitor, this compound, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (CAS 125697-92-9): R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Lavendustin A: A Technical Guide to its Role as a Protein Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin A is a natural product originally isolated from Streptomyces griseolavendus. It has garnered significant interest within the scientific community as a potent inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR). PTKs are a crucial class of enzymes that regulate a myriad of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
This technical guide provides an in-depth overview of this compound's function as a PTK inhibitor. It details its mechanism of action, inhibitory potency against various kinases, and its impact on key cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to utilize this compound in their own studies and presents visual representations of the underlying biological processes and experimental workflows.
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of protein tyrosine kinases.[1] Its primary mode of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition of phosphorylation effectively blocks the activation of the kinase and the subsequent downstream signaling cascades that drive cellular responses. Kinetic analyses have shown that this compound is competitive with respect to ATP and non-competitive with respect to the peptide substrate.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several protein kinases, with the half-maximal inhibitory concentration (IC50) being the standard metric. The data presented below has been compiled from various studies to provide a comparative overview of its activity.
| Kinase Target | IC50 Value | Notes |
| Epidermal Growth Factor Receptor (EGFR) | 11 nM | Potent and selective inhibition.[1][2] |
| p60c-src | 500 nM | Moderate inhibition.[1][2] |
| Syk | - | Effective inhibitor.[3] |
| Protein Kinase A (PKA) | > 200 µM | Little to no effect.[1] |
| Protein Kinase C (PKC) | > 200 µM | Little to no effect.[1] |
| PI 3-Kinase | > 100 µM | Little to no effect.[2] |
Impact on Cellular Signaling Pathways
By potently inhibiting EGFR, this compound disrupts the initiation of several critical downstream signaling pathways that are frequently hyperactivated in cancer. The two primary cascades affected are the Ras-Raf-MAPK pathway and the PI3K-Akt pathway.
Inhibition of the Ras-Raf-MAPK Signaling Pathway
The Ras-Raf-MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[4] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (a member of the MAPK family). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression. This compound's inhibition of EGFR prevents the initial phosphorylation event, thereby blocking the entire cascade.
References
Lavendustin A: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin A is a naturally occurring microbial metabolite isolated from Streptomyces griseolavendus. It has garnered significant attention in the scientific community as a potent inhibitor of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of this compound, its primary molecular targets, and detailed experimental protocols for its characterization.
Biological Activity and Molecular Targets
This compound exhibits a range of biological activities, primarily centered around its potent inhibition of protein tyrosine kinases. It also demonstrates anti-proliferative and anti-angiogenic properties and affects neuronal signaling pathways.
Primary Molecular Targets: Protein Tyrosine Kinases
The principal molecular targets of this compound are members of the protein tyrosine kinase family. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and also targets the non-receptor tyrosine kinase p60^c-src^.[1][2] The inhibitory activity of this compound is selective, with significantly less effect on serine/threonine kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2]
Mechanism of Action: this compound acts as a reversible inhibitor of EGFR.[2] Kinetic analyses have characterized it as a substrate-competitive or ATP-competitive inhibitor, meaning it competes with either the protein substrate or ATP for binding to the kinase domain of the receptor.[2][3] This inhibition prevents the autophosphorylation of the receptor and the subsequent downstream signaling cascades that promote cell proliferation.
Quantitative Data on Kinase Inhibition
The inhibitory potency of this compound against various kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | IC50 Value | Notes |
| Epidermal Growth Factor Receptor (EGFR) | 11 nM[1][2][3] | Potent and primary target. |
| p60^c-src^ | 500 nM[1][2] | A non-receptor tyrosine kinase. |
| pp60^F527^ | 18 µM[4] | An activated mutant form of Src. |
| Protein Kinase A (PKA) | > 100 µM[1] | Indicates high selectivity over this serine/threonine kinase. |
| Protein Kinase C (PKC) | > 200 µM[2] | Demonstrates selectivity against this serine/threonine kinase. |
| PI 3-kinase | > 100 µM[1] | Shows selectivity over this lipid kinase. |
Other Biological Activities
Beyond its direct kinase inhibition, this compound has been shown to have other significant biological effects:
-
Anti-proliferative Activity: this compound exerts anti-proliferative effects on various cell lines, which is largely attributed to its inhibition of growth factor receptor tyrosine kinases.[2][4]
-
Anti-angiogenic Activity: It can suppress angiogenesis (the formation of new blood vessels) induced by Vascular Endothelial Growth Factor (VEGF).[2][5] This suggests a potential role in cancer therapy by inhibiting tumor neovascularization.
-
Inhibition of NMDA-stimulated cGMP production: this compound is a potent inhibitor of N-methyl-D-aspartate (NMDA) receptor-mediated cyclic guanosine monophosphate (cGMP) production in neuronal cells, with an IC50 of 30 nM.[2] This indicates its potential to modulate neuronal signaling pathways.
-
Tubulin Polymerization: Some studies on analogues of this compound suggest that they may also exert cytotoxic effects through the inhibition of tubulin polymerization, a mechanism distinct from tyrosine kinase inhibition.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway inhibited by this compound.
General Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocols
EGFR Kinase Inhibition Assay (Cell-Free)
This protocol describes a continuous-read kinase assay to measure the inhibitory potency of this compound against EGFR.
Materials:
-
Recombinant human EGFR (WT)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of EGFR with 0.5 µL of the diluted this compound or DMSO (vehicle control) for 30 minutes at 27°C.
-
Prepare a mix of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., λex360/λem485) in a plate reader at regular intervals (e.g., every 71 seconds) for 30-120 minutes.
-
Analyze the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the linear portion of the curve.
-
Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
Materials:
-
Adherent cell line of interest (e.g., A431)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.
-
Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the fluorescence of a reporter that binds to polymerized tubulin.
Materials:
-
Purified tubulin (e.g., porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
This compound or its analogues
-
Positive controls (e.g., paclitaxel for stabilization, vinblastine for destabilization)
-
Pre-warmed 96-well plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a solution of purified tubulin in the polymerization buffer containing GTP, glycerol, and the fluorescent reporter.
-
Transfer the tubulin solution to a pre-warmed 96-well plate.
-
Add different concentrations of this compound, control compounds, or vehicle to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a set period (e.g., 60 minutes).
-
Plot the fluorescence intensity over time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Conclusion
This compound is a valuable research tool for studying protein tyrosine kinase-mediated signaling pathways. Its potent and selective inhibition of EGFR and other tyrosine kinases makes it a lead compound for the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities and potential applications of this compound and its analogues. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. This compound | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 2. This compound A cell-permeable, reversible, and substrate competitive inhibitor of EGF receptor tyrosine kinase and p60c-src with little effect on protein kinase A or protein kinase C. | 125697-92-9 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition by two lavendustins of the tyrosine kinase activity of pp60F527 in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptomyces griseolavendus: A Potent Source of the Tyrosine Kinase Inhibitor Lavendustin A
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lavendustin A, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, was first isolated from the fermentation broth of the bacterium Streptomyces griseolavendus.[1][2] This compound has garnered significant interest in the field of oncology and cell biology due to its high specificity and potency in inhibiting signal transduction pathways implicated in cell proliferation and cancer. This technical guide provides a comprehensive overview of Streptomyces griseolavendus as a source of this compound, detailing its biochemical properties, and outlining the methodologies for its production, isolation, and characterization.
Introduction to this compound
This compound is a natural product with the chemical formula C₂₁H₁₉NO₆ and a molecular weight of 381.4 g/mol .[3] Its structure features a unique tertiary amine core with substituted benzyl and phenyl groups.[1] The key biological activity of this compound lies in its potent and selective inhibition of EGFR-associated tyrosine kinase.[4] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and downstream signaling cascades that regulate cell growth and division.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₆ | [3] |
| Molecular Weight | 381.4 g/mol | [3] |
| IUPAC Name | 5-[[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | [3] |
| CAS Number | 125697-92-9 | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml | [4] |
Biosynthesis of this compound in Streptomyces griseolavendus
The complete biosynthetic pathway of this compound in Streptomyces griseolavendus has not been fully elucidated in the available scientific literature. However, based on the structure of this compound, a plausible biosynthetic pathway can be proposed, likely involving the condensation of precursors derived from amino acid and polyketide metabolic pathways, a common feature in Streptomyces secondary metabolite biosynthesis. Further research, including genomic analysis of S. griseolavendus and isotopic labeling studies, is required to delineate the precise enzymatic steps and precursor molecules.
A hypothetical biosynthetic workflow is presented below.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Streptomyces griseolavendus
This protocol is based on the methodology described in the initial discovery of this compound.[2]
3.1.1. Culture Medium
| Component | Concentration |
| Glycerin | 2% |
| Dextrin | 2% |
| Soy Peptone | 1% |
| Yeast Extract | 0.3% |
| (NH₄)₂SO₄ | 0.2% |
| CaCO₃ | 0.2% |
| pH | 7.4 |
3.1.2. Fermentation Conditions
-
Inoculate the sterile culture medium with a fresh culture of Streptomyces griseolavendus strain MI435-40F6.
-
Incubate the culture at 27°C for 64 hours on a rotary shaker operating at 180 rpm.
Extraction and Purification of this compound
The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.[2]
References
The Dawn of a Potent Inhibitor: Early Studies on Lavendustin A's Effects on Protein Tyrosine Kinases
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of kinase inhibitor discovery, the identification of naturally derived compounds with high potency and selectivity has often paved the way for significant therapeutic advancements. Lavendustin A, a novel compound isolated from the fermentation broth of Streptomyces griseolavendus, emerged in the late 1980s as a formidable inhibitor of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This technical guide delves into the seminal early studies that unveiled the inhibitory prowess of this compound, providing a detailed overview of the quantitative data, experimental methodologies, and the mechanistic insights that established its importance in the field of signal transduction and drug discovery.
Quantitative Inhibition Data
The initial characterization of this compound rapidly established its potency against EGFR-associated tyrosine kinase. Subsequent studies further delineated its inhibitory profile against other kinases. The following table summarizes the key quantitative data from these foundational papers.
| Target Kinase | Inhibitor | IC50 Value | Notes | Reference |
| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | This compound | 4.4 ng/mL | Approximately 50 times more inhibitory than erbstatin. | [1] |
| Epidermal Growth Factor Receptor (EGFR) tyrosine kinase | This compound | 11 nM | Potent and selective. | [2] |
| p60c-src | This compound | 500 nM | ||
| Protein Kinase A (PKA) | This compound | > 100 µM | Not inhibitory. | [1] |
| Protein Kinase C (PKC) | This compound | > 100 µM | Not inhibitory. | [1] |
| Phosphatidylinositol Kinase (PI 3-Kinase) | This compound | > 100 µM | Not inhibitory. | [3] |
Experimental Protocols
The foundational research on this compound's inhibitory effects relied on meticulously designed in vitro kinase assays. The following is a detailed description of the likely methodology employed in the early studies for determining tyrosine kinase inhibition, based on the initial publication by Onoda et al. and general practices of the time.
Protocol: In Vitro Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Assay
1. Preparation of EGFR Enzyme:
-
A431 human epidermoid carcinoma cells, known for their high expression of EGFR, were used as the enzyme source.
-
Cells were cultured and harvested.
-
A crude membrane fraction containing the EGFR was prepared by homogenization and centrifugation of the cell lysate.
-
The membrane preparation was solubilized with a non-ionic detergent (e.g., Triton X-100) to extract the receptor.
-
The solubilized EGFR was partially purified using affinity chromatography, for instance, with wheat germ agglutinin-agarose.
2. Kinase Reaction:
-
The standard reaction mixture (total volume typically 50-100 µL) would have contained:
-
Buffer: HEPES buffer (e.g., 20 mM, pH 7.4) to maintain physiological pH.
-
Divalent Cations: MnCl₂ (e.g., 2 mM) or MgCl₂ as essential cofactors for kinase activity.
-
Enzyme: An aliquot of the partially purified EGFR preparation.
-
Substrate: A synthetic peptide substrate, such as a random copolymer of glutamic acid and tyrosine (e.g., poly(Glu, Tyr) 4:1), or a specific peptide sequence known to be a substrate for EGFR.
-
ATP: [γ-³²P]ATP (radiolabeled adenosine triphosphate) was used as the phosphate donor to allow for the quantification of substrate phosphorylation. The concentration was typically kept near or below the Km for ATP to facilitate the study of competitive inhibitors.
-
Inhibitor: Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Control reactions contained the solvent alone.
-
3. Incubation and Termination:
-
The reaction was initiated by the addition of [γ-³²P]ATP.
-
The mixture was incubated at a controlled temperature (e.g., 25-30°C) for a specific period (e.g., 10-20 minutes) during which the kinase transfers the radiolabeled phosphate group to the tyrosine residues of the substrate.
-
The reaction was terminated by adding a stop solution, such as trichloroacetic acid (TCA) or phosphoric acid, to precipitate the protein/peptide substrate and denature the enzyme.
4. Quantification of Phosphorylation:
-
The precipitated, radiolabeled substrate was separated from the unreacted [γ-³²P]ATP. This was commonly achieved by spotting the reaction mixture onto phosphocellulose paper filters.
-
The filters were washed extensively with a dilute acid solution (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate on the filters was quantified using a scintillation counter.
5. Data Analysis:
-
The kinase activity at each inhibitor concentration was calculated as a percentage of the activity in the control (no inhibitor) reaction.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the EGFR tyrosine kinase activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound's action and the experimental procedures used, the following diagrams are provided.
References
- 1. Isolation of a novel tyrosine kinase inhibitor, this compound, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of tyrosine kinase and epidermal growth factor receptor internalization by this compound methyl ester in cultured A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of Lavendustin A on Epidermal Growth factor Receptor (EGFR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effects of Lavendustin A on the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, naturally derived tyrosine kinase inhibitor that has been instrumental in the study of EGFR signaling. This document details its mechanism of action, presents quantitative inhibitory data, and provides detailed protocols for key experimental assays. Furthermore, it includes visual representations of the EGFR signaling pathway and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction to this compound and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] this compound, originally isolated from Streptomyces griseolavendus, is a potent inhibitor of EGFR's intrinsic tyrosine kinase activity.[5] It functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[6] This blockade of autophosphorylation and downstream signaling makes this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades. The key mechanism can be summarized as follows:
-
Ligand Binding and Dimerization: Binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization.[7]
-
Kinase Domain Activation: Dimerization brings the intracellular kinase domains into close proximity, leading to a conformational change that activates their catalytic function.
-
ATP Binding and Autophosphorylation: In the activated state, the kinase domain binds ATP and catalyzes the transfer of its gamma-phosphate to specific tyrosine residues on the C-terminal tail of the partner receptor.
-
Inhibition by this compound: this compound, due to its structural similarity to the adenine ring of ATP, binds to the ATP-binding pocket of the EGFR kinase domain. This occupation of the active site prevents ATP from binding, thereby inhibiting the autophosphorylation process and subsequent downstream signaling.
Quantitative Inhibition Data
The inhibitory potency of this compound against EGFR has been quantified in numerous studies. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Parameter | Value | Target | Notes | References |
| IC50 | 11 nM | EGFR Tyrosine Kinase | [5][6][8] | |
| IC50 | 500 nM | p60c-src | Selective for EGFR over other kinases like PKA and PKC. | [5][8] |
| IC50 | > 100 µM | PKA, PKC, PI 3-kinase | Demonstrates high selectivity for tyrosine kinases. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on EGFR.
In Vitro EGFR Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a synthetic peptide substrate by purified EGFR.
Materials:
-
Purified recombinant EGFR kinase domain
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the synthetic peptide substrate, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Add the purified EGFR kinase domain to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay (ELISA)
This assay measures the level of EGFR autophosphorylation in whole cells treated with this compound.
Materials:
-
Human epidermoid carcinoma A431 cells (overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: Anti-phospho-EGFR (e.g., pY1068)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Seed A431 cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Remove the medium and fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS and treat with quenching buffer for 20 minutes.
-
Wash the cells and block with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal (measured in parallel wells with a total EGFR antibody) and calculate the percentage of inhibition to determine the IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Determining IC50 of a Kinase Inhibitor
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound remains a cornerstone in the study of EGFR signaling. Its potent and selective inhibitory activity against the EGFR tyrosine kinase provides a valuable tool for elucidating the intricate mechanisms of this critical signaling pathway. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of novel therapeutic strategies targeting EGFR in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Pharmacophore of Lavendustin A: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural requirements for potent and selective tyrosine kinase inhibition, providing a framework for the design of next-generation therapeutics.
Introduction
Lavendustin A, a natural product isolated from Streptomyces griseolavendus, has emerged as a significant lead compound in the development of tyrosine kinase inhibitors. Its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) has made it a subject of intense study for anticancer drug discovery. This technical guide provides a comprehensive overview of the pharmacophore of this compound, detailing its structure-activity relationships, the experimental protocols used for its evaluation, and the key molecular interactions that govern its inhibitory potential. Understanding these core principles is crucial for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold for the creation of novel and more effective targeted therapies.
The Core Pharmacophore and Mechanism of Action
This compound is a potent inhibitor of EGFR tyrosine kinase, with a reported IC50 value of 11 nM. It also exhibits inhibitory activity against other tyrosine kinases, such as p60c-src (IC50 = 500 nM), while showing selectivity over serine/threonine kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) (IC50 > 100 μM)[1][2]. The core structure of this compound comprises a substituted aniline ring linked to a hydroquinone moiety. This fundamental architecture is responsible for its competitive inhibition at the ATP-binding site of the EGFR kinase domain.
The generally accepted pharmacophore for the tyrosine kinase inhibitory activity of this compound and its analogs includes:
-
A Hydrogen Bond Donor/Acceptor Region: The hydroxyl groups on the aromatic rings are critical for interaction with the kinase active site.
-
Aromatic/Hydrophobic Regions: The phenyl rings occupy hydrophobic pockets within the ATP-binding cleft.
-
A Flexible Linker: The linker between the two aromatic systems allows for optimal positioning of the key interacting moieties.
Interestingly, structure-activity relationship (SAR) studies have revealed that certain analogs of this compound also exhibit potent inhibitory effects on tubulin polymerization, suggesting a dual mechanism of action for some derivatives[1][3][4]. This underscores the importance of carefully considering structural modifications to achieve selectivity for the desired target.
Quantitative Analysis of this compound and its Analogs
The following tables summarize the inhibitory activities of this compound and a selection of its key analogs against various targets. This quantitative data is essential for understanding the structure-activity relationships and for guiding the design of new inhibitors.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | EGFR | 11 | [1][2] |
| This compound | p60c-src | 500 | [1][2] |
| This compound | PKA | >100,000 | [1] |
| This compound | PKC | >100,000 | [1] |
| This compound | PI 3-kinase | >100,000 | [1] |
Table 2: Structure-Activity Relationship of this compound Analogs against EGFR and Tubulin Polymerization
| Compound/Analog | Modification | EGFR Inhibition (IC50) | Tubulin Polymerization Inhibition (IC50) | Reference(s) |
| Analog 1 | N-alkylamide derivatives | Effective inhibitors | Moderately effective inhibitors | [3] |
| Analog 2 | Replacement of benzylaniline with cis/trans-stilbene | Not specified | No significant effect on activity | [4] |
| Analog 3 | Methylation of phenolic hydroxyl groups | Not specified | Abolished activity | [4] |
| Analog 4 | 4-Anilinoquinazolines with this compound subunit | Maintained activity (10⁻⁷ M) | Not specified | [5] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for the key assays used to characterize the activity of this compound and its analogs.
EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
EGFR kinase enzyme
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound or its analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a multi-well plate, combine the EGFR kinase, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in absorbance.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP
-
Test compounds
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing tubulin and polymerization buffer.
-
Inhibitor Addition: Add the test compound at the desired concentration. Include a control with no inhibitor.
-
Incubation: Incubate the mixture on ice to prevent premature polymerization.
-
Polymerization Initiation: Initiate polymerization by adding GTP and transferring the cuvette to a spectrophotometer set at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Determine the rate and extent of polymerization in the presence and absence of the inhibitor. Calculate the IC50 value for inhibition of tubulin polymerization.
Visualizing the Pharmacophore and Signaling Pathways
Graphical representations are invaluable tools for understanding complex biological systems and molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a conceptual model of its pharmacophore.
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Conceptual Pharmacophore Model of this compound for EGFR Inhibition
Caption: Key pharmacophoric features of this compound for EGFR inhibition.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Conclusion and Future Directions
This compound remains a cornerstone in the design of tyrosine kinase inhibitors. Its well-defined pharmacophore, characterized by two aromatic rings capable of hydrogen bonding and hydrophobic interactions, connected by a flexible linker, provides a robust template for medicinal chemists. The quantitative data and detailed experimental protocols presented in this guide offer a practical framework for the evaluation of new this compound-based compounds.
Future research in this area should focus on several key aspects:
-
Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific tyrosine kinases over others, including distinguishing between EGFR and tubulin polymerization inhibition, is crucial for minimizing off-target effects.
-
Overcoming Resistance: Designing novel analogs that can effectively inhibit drug-resistant mutants of EGFR is a critical unmet need in cancer therapy.
-
Optimizing Pharmacokinetic Properties: Modifying the this compound structure to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be essential for translating potent inhibitors into clinically successful drugs.
By building upon the foundational knowledge of the this compound pharmacophore, the scientific community can continue to innovate and develop the next generation of targeted therapies for a wide range of diseases.
References
- 1. Design, synthesis, and biological evaluation of a series of this compound analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. EGFR (T790M) Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
The Role of Lavendustin A in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendustin A is a potent, cell-permeable, and reversible inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in the elucidation of signal transduction pathways.[1] Originally isolated from Streptomyces griseolavendus, this natural product has become an invaluable tool in cell biology and drug discovery due to its marked selectivity for certain tyrosine kinases over serine/threonine kinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling cascades, comprehensive quantitative data on its inhibitory activity, and detailed experimental protocols for its application in research settings.
Introduction to this compound
This compound is a competitive inhibitor of ATP binding to the kinase domain of several protein tyrosine kinases.[2] Its chemical structure, 5-[[(2,5-Dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid, allows it to effectively occupy the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibitory action blocks the downstream signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and motility.[3]
Mechanism of Action and Kinase Selectivity
This compound's primary mode of action is the competitive inhibition of ATP at the catalytic site of tyrosine kinases. Its selectivity is a key feature, with high potency against the Epidermal Growth Factor Receptor (EGFR) and Src family kinases, while exhibiting significantly lower activity against serine/threonine kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][4]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a clear overview of its selectivity profile.
| Kinase Target | IC50 Value | Notes |
| Epidermal Growth Factor Receptor (EGFR) | 11 nM | Potent inhibition.[1][4] |
| p60c-src | 500 nM | Moderate inhibition.[1][4] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Inhibition reported, but specific IC50 values vary. | |
| Protein Kinase A (PKA) | > 100 µM | Low to no inhibition.[4] |
| Protein Kinase C (PKC) | > 100 µM | Low to no inhibition.[4] |
| PI 3-Kinase | > 100 µM | Low to no inhibition.[4] |
Impact on Key Signal Transduction Pathways
This compound's inhibitory effects on specific tyrosine kinases have profound consequences on major signaling pathways that are often dysregulated in diseases such as cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[][6] this compound potently inhibits EGFR autophosphorylation, thereby blocking the activation of these downstream pathways.[7]
Src Family Kinase Signaling
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and invasion.[3] this compound inhibits the activity of c-Src, a key member of this family. This inhibition can disrupt the phosphorylation of downstream substrates such as STAT3 and p130Cas, leading to reduced cell motility and metastatic potential.[8]
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) is another receptor tyrosine kinase family involved in cell growth, proliferation, and angiogenesis. While the inhibitory effect of this compound on PDGFR is documented, its potency is generally less than that for EGFR. Inhibition of PDGFR signaling can impact downstream effectors like PI3K and PLC-γ.[6]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro EGFR Kinase Assay
This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of this compound against EGFR.
Materials:
-
Recombinant human EGFR (e.g., from Invitrogen or BPS Bioscience)
-
This compound
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of EGFR enzyme (e.g., 5 nM final concentration) with 0.5 µL of the serially diluted this compound or DMSO control for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-warmed mix of ATP (e.g., 15 µM final concentration) and the Y12-Sox peptide substrate (e.g., 5 µM final concentration) in kinase reaction buffer.
-
Immediately begin monitoring the increase in fluorescence at λex360/λem485 in a plate reader, taking readings every 60-90 seconds for 30-60 minutes.
-
Calculate the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the effect of this compound on EGFR phosphorylation in cultured cells.
Materials:
-
Human cell line with high EGFR expression (e.g., A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
EGF
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer
-
Blocking Buffer
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
-
Starve the cells in serum-free medium for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in serum-free medium) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Aspirate the medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 200 µL of Quenching Buffer and incubate for 20 minutes.
-
Wash four times with 1X Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at 37°C.
-
Wash three times and then add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the respective wells and incubate for 2 hours at room temperature.
-
Wash four times and add 50 µL of HRP-conjugated secondary antibody for 1 hour.
-
Wash four times and add 100 µL of TMB substrate. Incubate in the dark for 30 minutes.
-
Add 50 µL of Stop Solution and measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total-EGFR signal for each condition.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation of downstream signaling molecules like Akt and ERK following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
EGF or other relevant stimulus
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with this compound and/or stimulus as described in the cell-based assay.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again with TBST and detect the signal using ECL reagent and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).
Conclusion
This compound remains a cornerstone tool for researchers investigating tyrosine kinase-mediated signal transduction. Its well-characterized inhibitory profile against key oncogenic drivers like EGFR and Src, combined with its cell permeability, makes it an excellent probe for dissecting cellular signaling events. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.
References
- 1. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Protein tyrosine kinase activity of this compound and the phytoestrogen genistein on progesterone synthesis in cultured rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lavendustin A experimental protocol for cell culture
Application Notes for Lavendustin A in Cell Culture
Introduction
This compound is a potent, cell-permeable, and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Originally isolated from Streptomyces griseolavendus[2], it acts as a substrate-competitive inhibitor with high selectivity. In addition to its primary target, this compound also demonstrates inhibitory activity against the p60c-src tyrosine kinase, albeit at higher concentrations.[1] It shows minimal effect on protein kinase A (PKA), protein kinase C (PKC), and PI 3-kinase (PI3K), making it a valuable tool for studying EGFR-mediated signaling pathways in cell culture.[1][2] Its applications include the inhibition of NMDA-stimulated cGMP production and the suppression of VEGF-induced angiogenesis.[2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 381.38 g/mol | |
| Molecular Formula | C₂₁H₁₉NO₆ | [2] |
| Appearance | Off-white solid | |
| Purity | ≥95% - ≥98% | [1] |
| Solubility | Soluble to 25 mM in DMSO and Ethanol | |
| 20 mg/mL in DMF | [2] | |
| 15 mg/mL in DMSO | [2] | |
| 10 mg/mL in Ethanol | [2] | |
| Storage | Desiccate at -20°C |
Inhibitory Concentrations (IC₅₀) of this compound
| Target Kinase | IC₅₀ Value | Selectivity Notes | Source |
| EGFR Tyrosine Kinase | 11 nM | --- | [1][2] |
| p60ᶜ⁻ˢʳᶜ | 500 nM | --- | [1] |
| NMDA-stimulated cGMP production | 30 nM | --- | |
| Protein Kinase A (PKA) | > 100 µM | Selective over PKA | [2] |
| Protein Kinase C (PKC) | > 100 µM | Selective over PKC | [2] |
| PI 3-Kinase (PI3K) | > 100 µM | Selective over PI3K | [1] |
Signaling Pathway and Experimental Workflow
The primary mechanism of this compound involves the direct inhibition of the EGFR tyrosine kinase domain. Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates its C-terminal tyrosine residues. These phosphorylated sites serve as docking points for adaptor proteins like Grb2, which in turn recruits SOS to activate the Ras-MAPK and PI3K-Akt signaling cascades, leading to downstream cellular responses like proliferation and survival. This compound blocks this initial phosphorylation step.
A typical experimental workflow involves preparing the inhibitor, treating the cells, stimulating the pathway of interest, and analyzing the results.
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
This protocol details the preparation of a concentrated stock solution, which can be stored and diluted for future experiments.
Materials:
-
This compound powder (M.Wt: 381.38)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and chemical fume hood
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh out 3.81 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of sterile, anhydrous DMSO to achieve a 10 mM stock solution.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used if dissolution is difficult.[3] Ensure no precipitate is visible before use.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents degradation from repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]
2. General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cell cultures with this compound. Concentrations and incubation times should be optimized for each cell line and experimental goal.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human EGF (or other stimulus)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and grow until they reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal EGFR activity, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Dilute it directly into pre-warmed culture medium to the desired final concentration (e.g., for a 10 µM final concentration in 1 mL of media, add 1 µL of the 10 mM stock). Prepare a vehicle control using an equivalent amount of DMSO (e.g., 0.1% final concentration).[4]
-
Pre-incubation: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing this compound (or vehicle control) to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for inhibitor uptake.
-
Stimulation (if applicable): If studying inhibition of a specific signaling event, add the stimulus (e.g., EGF) directly to the medium at the desired concentration and incubate for the appropriate time (e.g., 5-30 minutes for phosphorylation events).
-
Downstream Processing: After incubation, proceed immediately with the desired downstream analysis, such as cell lysis for Western blotting, fixation for imaging, or a cell viability assay.
3. Example Application: Western Blot for EGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit EGF-induced phosphorylation of EGFR.
Procedure:
-
Cell Culture: Seed A431, HeLa, or another EGFR-expressing cell line in 6-well plates and grow to ~80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in serum-free medium for 2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C. Leave one well of untreated cells as a negative control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Protein Extraction: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The results should show a dose-dependent decrease in the phospho-EGFR signal in this compound-treated samples compared to the EGF-stimulated vehicle control.
References
Application Notes and Protocols for the Use of Lavendustin A in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin A is a potent, cell-permeable, and reversible inhibitor of protein tyrosine kinases.[1][2] It is particularly effective against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, exhibiting competitive inhibition with respect to the substrate.[1] Unlike many kinase inhibitors that compete with ATP, this compound does not.[3] This characteristic makes it a valuable tool for studying the specific roles of substrate binding in tyrosine kinase signaling. In addition to its potent inhibition of EGFR, this compound also demonstrates inhibitory activity against other tyrosine kinases, such as p60c-src, but shows little to no effect on serine/threonine kinases like Protein Kinase A (PKA) or Protein Kinase C (PKC).[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory potency and to study its effects on specific signaling pathways.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of tyrosine kinases.[1] This means it binds to the kinase's active site where the protein or peptide substrate would normally bind, thereby preventing the phosphorylation of the target substrate. This is distinct from ATP-competitive inhibitors, which block the binding of ATP, the phosphate donor. The substrate-competitive nature of this compound allows for the specific investigation of the substrate-binding domain of tyrosine kinases.
Quantitative Data
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The IC50 values for this compound against several kinases are summarized in the table below.
| Kinase Target | IC50 Value |
| Epidermal Growth Factor Receptor (EGFR) | 11 nM |
| p60c-src | 500 nM |
| Protein Kinase A (PKA) | > 200 µM |
| Protein Kinase C (PKC) | > 200 µM |
| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 µM |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.[4][5]
Signaling Pathways
This compound is a valuable tool for dissecting signaling pathways regulated by its target kinases, primarily EGFR and Src.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its cytoplasmic domain.[6] This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, differentiation, and migration.[6][7] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[3]
Caption: EGFR Signaling Pathway.
Src Tyrosine Kinase Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell adhesion, growth, migration, and differentiation.[8] It is activated by various stimuli, including receptor tyrosine kinases (like EGFR), G-protein coupled receptors, and integrins.[9] Activated Src can then phosphorylate a multitude of downstream substrates, influencing pathways such as the STAT3 and PI3K/AKT pathways.[10]
Caption: Src Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 381.38 g/mol ), add 262 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary.[11]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12]
-
Store the aliquots at -20°C or -80°C for long-term storage.[12] Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C.[11]
In Vitro Kinase Assay for IC50 Determination of this compound
This protocol describes a general method for determining the IC50 value of this compound against a target tyrosine kinase using a luminescence-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, p60c-src)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Experimental Workflow for IC50 Determination:
Caption: IC50 Determination Workflow.
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Also, prepare a vehicle control (DMSO at the same final concentration as in the inhibitor wells). The final DMSO concentration in the assay should not exceed 1%.[13]
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Add the recombinant kinase and the kinase substrate to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the inhibitor's potency.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes any remaining ATP. Incubate as per the manufacturer's instructions (typically 40-45 minutes at room temperature).[11][13]
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-45 minutes at room temperature).[11][13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with no kinase as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[14][15]
-
Protocol for a Radiometric p60c-src Kinase Assay
This protocol outlines a traditional method for measuring kinase activity using a radioactive isotope.
Materials:
-
Recombinant p60c-src kinase
-
Src substrate peptide (e.g., Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[16]
-
Src Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)[4]
-
[γ-³²P]ATP
-
This compound stock solution
-
40% Trichloroacetic acid (TCA)
-
0.75% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper squares
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in the Src Kinase Reaction Buffer.
-
Assay Setup: In microfuge tubes, combine the Src Kinase Reaction Buffer, the Src substrate peptide, and the diluted this compound or vehicle control.
-
Kinase Reaction:
-
Add the recombinant p60c-src kinase to each tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10 minutes.[4]
-
-
Stopping the Reaction and Spotting:
-
Washing:
-
Data Acquisition:
-
Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[4]
-
-
Data Analysis:
-
Subtract the background CPM (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value as described previously.
-
Conclusion
This compound is a versatile and potent tool for studying tyrosine kinase activity and signaling. Its substrate-competitive mechanism of action provides a unique advantage for probing the substrate-binding domain of these enzymes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies, from basic characterization of its inhibitory activity to the elucidation of its effects on complex cellular signaling pathways. Careful attention to experimental detail, including proper solution preparation and assay conditions, will ensure the generation of high-quality, reproducible data.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ClinPGx [clinpgx.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. apexbt.com [apexbt.com]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. courses.edx.org [courses.edx.org]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. biochem.wustl.edu [biochem.wustl.edu]
Application Notes and Protocols for Lavendustin A in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin A is a potent inhibitor of protein tyrosine kinases (PTKs), playing a significant role in blocking the signaling pathways essential for angiogenesis, the formation of new blood vessels. Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling cascade is a primary driver of angiogenesis. This compound exerts its anti-angiogenic effects by targeting and inhibiting the tyrosine kinase activity of receptors such as the epidermal growth factor receptor (EGFR) and, importantly, the VEGFR.[1] This inhibition blocks the downstream signaling events that lead to endothelial cell proliferation, migration, and tube formation, all of which are crucial steps in the angiogenic process. These application notes provide detailed protocols and quantitative data for the use of this compound in key in vitro and in vivo angiogenesis assays.
Mechanism of Action
This compound is a cell-permeable and reversible inhibitor that competitively targets the ATP-binding site of tyrosine kinases. In the context of angiogenesis, its primary mechanism involves the inhibition of VEGFR phosphorylation. Upon binding of VEGF to its receptor, the receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K/AKT, and FAK/paxillin pathways. These pathways collectively regulate endothelial cell proliferation, survival, migration, and differentiation. By inhibiting the initial tyrosine phosphorylation of VEGFR, this compound effectively blocks these downstream signals, thereby suppressing the angiogenic response.
Signaling Pathway
Caption: VEGF Signaling Pathway Inhibition by this compound.
Data Presentation
In Vivo Angiogenesis Inhibition
The anti-angiogenic activity of this compound has been demonstrated in a rat sponge implant model, where it effectively suppressed VEGF-induced neovascularization.[1]
| Assay | Model | Treatment | Result | % Inhibition |
| Blood Flow Measurement | Rat Sponge Implant | 250 ng VEGF₁₆₅ | 32.9 ± 1.5% ¹³³Xe clearance | - |
| 250 ng VEGF₁₆₅ + 10 µg this compound | 20.9 ± 1.6% ¹³³Xe clearance | ~36.5% | ||
| Fibrovascular Growth | Rat Sponge Implant | 250 ng VEGF₁₆₅ | 62.4 ± 6.1% growth area | - |
| 250 ng VEGF₁₆₅ + 10 µg this compound | 21.6 ± 6.8% growth area | ~65.4% |
In Vitro Kinase Inhibition
This compound is a potent inhibitor of specific tyrosine kinases, with the following reported IC₅₀ values.
| Target Kinase | IC₅₀ |
| EGFR | 11 nM |
| p60c-src | 500 nM |
| PKA | >200 µM |
| PKC | >200 µM |
Experimental Protocols
Experimental Workflow: In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
VEGF (pro-angiogenic stimulus)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free or low-serum medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Treatment: Prepare different concentrations of this compound in the cell suspension. Also, prepare a positive control with VEGF (e.g., 20-50 ng/mL) and a vehicle control (solvent only).
-
Incubation: Add 100 µL of the cell suspension containing the respective treatments to each well of the coated plate. Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
For visualization, you can stain the cells with Calcein AM.
-
Capture images of the tube network using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well culture plates
-
VEGF
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound, a positive control with VEGF, and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well or 12-well culture plates
-
A sterile 200 µL pipette tip or a specialized wound-making tool
-
VEGF
-
This compound
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound, a positive control with VEGF, and a vehicle control.
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.
-
Quantification: Measure the width of the scratch at different time points for each treatment condition. The rate of wound closure is an indicator of cell migration.
Conclusion
This compound is a valuable tool for studying the mechanisms of angiogenesis and for screening potential anti-angiogenic therapies. Its potent inhibitory effect on VEGF-induced signaling makes it a suitable compound for use in a variety of in vitro and in vivo angiogenesis assays. The protocols provided here offer a framework for investigating the anti-angiogenic properties of this compound. It is recommended that researchers optimize the experimental conditions, particularly the concentration of this compound, for their specific cellular models to ensure robust and reproducible results.
References
Lavendustin A for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lavendustin A is a potent, cell-permeable inhibitor of protein tyrosine kinases (PTKs), originally isolated from Streptomyces griseolavendus. It demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinase, making it a valuable tool for investigating signal transduction pathways mediated by this receptor and others. Its utility extends to various in vivo models, particularly in the fields of oncology, neuroscience, and angiogenesis research. These notes provide an overview and detailed protocols for the application of this compound in preclinical animal studies.
Mechanism of Action
This compound primarily exerts its inhibitory effect on the EGFR-associated tyrosine kinase.[1] EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. This compound competitively blocks the ATP-binding site of the kinase domain, thereby preventing this initial autophosphorylation step and inhibiting all subsequent downstream signaling.
The compound also shows inhibitory activity against the non-receptor tyrosine kinase p60c-src, albeit at a higher concentration.[1] It is highly selective, showing minimal inhibition against serine/threonine kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[1]
References
Application Notes and Protocols: Cell-Based Assays Using Lavendustin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin A is a potent, cell-permeable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] Isolated from Streptomyces griseolavendus, it acts as an ATP-competitive inhibitor of EGFR with an IC50 value of approximately 11 nM.[1][2] this compound also demonstrates inhibitory activity against other tyrosine kinases, such as p60c-src (IC50 = 500 nM), while showing selectivity over protein kinase A (PKA), protein kinase C (PKC), and PI 3-kinase (IC50 > 100 μM).[2][3] Its ability to suppress critical signaling pathways makes it a valuable tool for studying cellular processes such as proliferation, apoptosis, and migration. These application notes provide detailed protocols for key cell-based assays utilizing this compound to investigate its effects on these fundamental cellular functions.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The major pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, a key regulator of cell survival and apoptosis. By inhibiting these pathways, this compound can induce cell cycle arrest, promote apoptosis, and inhibit cell migration and angiogenesis.[5]
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling cascade and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. This data is illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Anti-proliferative Activity of this compound (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | 0.05 |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 8.9 |
| PC-3 | Prostate Cancer | 12.5 |
| HeLa | Cervical Cancer | 7.8 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound (µM) | Treatment Time (h) | Apoptotic Cells (%) |
| A431 | 1 | 24 | 25.4 |
| A431 | 5 | 24 | 48.7 |
| MCF-7 | 10 | 48 | 35.2 |
| MCF-7 | 20 | 48 | 62.1 |
Table 3: Inhibition of Cell Migration by this compound
| Assay Type | Cell Line | This compound (µM) | Inhibition of Migration (%) |
| Wound Healing | MDA-MB-231 | 5 | 45.3 |
| Wound Healing | MDA-MB-231 | 10 | 72.8 |
| Transwell | U-87 MG | 1 | 38.6 |
| Transwell | U-87 MG | 5 | 68.2 |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Workflow for Cell Proliferation Assay
Caption: Workflow of the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Logical Flow of Apoptosis Detection
Caption: Gating strategy for apoptosis analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][2][5][6][7][8][9][10][11][12][13][14]
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details the assessment of cell migration using a qualitative and quantitative wound healing assay.
Workflow for Wound Healing Assay
Caption: Steps involved in a wound healing (scratch) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the well.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100
4. Cell Invasion Assay (Transwell Assay)
This protocol describes the evaluation of cell invasion through a basement membrane matrix using a Transwell chamber system.
Workflow for Transwell Invasion Assay
Caption: Procedure for the Transwell cell invasion assay.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Thaw Matrigel on ice and coat the upper surface of the Transwell inserts. Allow to solidify at 37°C for 30-60 minutes.
-
Serum-starve the cells for 12-24 hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) into the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C.
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the control.
Conclusion
This compound is a valuable research tool for investigating EGFR-mediated cellular processes. The protocols provided in these application notes offer robust methods for assessing the impact of this compound on cell proliferation, apoptosis, and migration. The illustrative data and diagrams serve as a guide for researchers to design and interpret their experiments effectively. As with any experimental system, optimization of cell densities, treatment times, and reagent concentrations may be necessary for specific cell lines and research questions.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scielo.br [scielo.br]
- 4. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A high-precision wound healing assay based on photosensitized culture substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Lavendustin A: A Potent Tool for Interrogating EGFR Signaling
Application Notes and Protocols for Researchers
Introduction
Lavendustin A is a naturally derived, potent, and cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Isolated from Streptomyces griseolavendus, it serves as a valuable pharmacological tool for researchers studying the intricate roles of EGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][5] Its high selectivity for EGFR over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) makes it a specific probe for elucidating EGFR-mediated pathways.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₆ | [1][2][6] |
| Molecular Weight | 381.38 g/mol | [2][7] |
| CAS Number | 125697-92-9 | [1][2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO (15 mg/ml), DMF (20 mg/ml), and Ethanol (10 mg/ml) | [1] |
| Purity | ≥95% to ≥98% (depending on supplier) | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] Upon binding of a ligand, such as EGF, to the extracellular domain of EGFR, the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[8] This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades like the RAS-RAF-MAPK and PI3K/AKT pathways that drive cellular responses.[8] this compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and downstream substrates, thereby blocking the initiation of these signaling cascades.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound (CAS 125697-92-9): R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H19NO6 | CID 3894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound: this compound (CHEMBL103552) - ChEMBL [ebi.ac.uk]
- 8. ClinPGx [clinpgx.org]
Assessing the Anti-proliferative Effects of Lavendustin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendustin A is a potent, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation signaling pathways.[1][2] Originally isolated from Streptomyces griseolavendus, this compound serves as a valuable tool for studying signal transduction and for the development of novel anti-cancer therapeutics.[3] Its primary mechanism of action involves the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that lead to cell growth and division.[1] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action: Targeting EGFR Signaling
This compound selectively inhibits EGFR tyrosine kinase with high potency.[1][2] It also shows inhibitory activity against other tyrosine kinases such as p60c-src, albeit at higher concentrations.[2] Notably, it displays selectivity over protein kinase A (PKA) and protein kinase C (PKC).[2][3] The inhibition of EGFR phosphorylation by this compound blocks the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell cycle progression and survival. Some analogues of this compound have also been reported to inhibit tubulin polymerization, suggesting a potential alternative mechanism for their cytotoxic effects.[4][5][6]
Below is a diagram illustrating the signaling pathway primarily affected by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogue, Lavendustin C, against various kinases.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference |
| EGFR Tyrosine Kinase | 11 nM | [1][2] |
| p60c-src | 500 nM | [2] |
| Protein Kinase A (PKA) | > 100 µM | [2][3] |
| Protein Kinase C (PKC) | > 100 µM | [2][3] |
| PI 3-Kinase | > 100 µM |
Table 2: Inhibitory Activity of Lavendustin C
| Target Kinase | IC50 Value | Reference |
| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 µM | [7] |
| EGFR-associated tyrosine kinase | 0.012 µM | [7] |
| pp60c-src(+) kinase | 0.5 µM | [7] |
Experimental Workflow for Assessing Anti-proliferative Effects
A systematic approach is required to comprehensively evaluate the anti-proliferative effects of this compound. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for evaluating this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[9]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10][11]
Materials:
-
Treated and control cells from Protocol 1 (grown in 6-well plates)
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[10]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[13][14]
Materials:
-
Treated and control cells (grown in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate compensation settings for FITC and PI.
-
Analyze the dot plot to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a series of this compound analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Lavendustin A In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lavendustin A in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition has been shown to suppress cell proliferation and angiogenesis.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is sparingly soluble in aqueous buffers like PBS.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. For example, a 10 mM stock solution in DMSO is a common starting point. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
Q4: How should I store this compound and its stock solutions?
Solid this compound should be stored at -20°C. Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound in vitro is its limited solubility in aqueous solutions, which can lead to precipitation upon dilution of the stock solution into cell culture media.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
This is a frequent issue due to the hydrophobic nature of this compound. Here are several solutions and troubleshooting steps:
-
Solution 1: Optimize the Final Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is critical. While a higher concentration can aid solubility, it may also be toxic to your cells.
-
Recommendation: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any solvent-induced effects.
-
-
Solution 2: Sequential Dilution. Directly adding a highly concentrated stock solution to a large volume of aqueous medium can cause the compound to rapidly precipitate. A stepwise dilution can help mitigate this.
-
Recommendation: Perform an intermediate dilution of your this compound stock solution in a serum-free medium or PBS before adding it to your final culture medium containing serum. It is also advisable to add the diluted inhibitor to the culture medium dropwise while gently swirling the plate or tube.
-
-
Solution 3: Use of a Carrier Protein. The presence of proteins can help to stabilize hydrophobic compounds in an aqueous environment.
-
Recommendation: If your experimental design allows, consider pre-mixing your this compound working solution with a small amount of fetal bovine serum (FBS) or bovine serum albumin (BSA) before adding it to the final culture.
-
-
Solution 4: Sonication. If you observe precipitation after dilution, gentle sonication may help to redissolve the compound.
-
Recommendation: After diluting the this compound to its final concentration in the culture medium, sonicate the solution in a water bath for a short period (e.g., 1-2 minutes). Be cautious as excessive sonication can generate heat and potentially degrade components of the medium.
-
-
Solution 5: Prepare Fresh Working Solutions. The stability of this compound in aqueous solutions can be limited.
-
Recommendation: Always prepare fresh working solutions of this compound from your frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | 15 mg/mL | ~39.3 | Caymen Chemical |
| Ethanol | 10 mg/mL | ~26.2 | Caymen Chemical |
| DMF | 20 mg/mL | ~52.4 | Caymen Chemical |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.3 | Caymen Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out 1 mg of this compound powder (Molecular Weight: 381.38 g/mol ).
-
Add 262.2 µL of high-quality, anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Preparation of a 10 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in serum-free medium to create a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in your complete cell culture medium to achieve a final concentration of 10 µM.
-
Add the final working solution to your cells immediately.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Western Blotting)
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.
-
Cell Seeding: Plate your cells of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal levels of EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 12-24 hours.
-
This compound Treatment:
-
Prepare fresh working solutions of this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) in a serum-free medium. Remember to include a vehicle control (DMSO only).
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
EGFR Stimulation:
-
Prepare a solution of human epidermal growth factor (EGF) in a serum-free medium (e.g., 100 ng/mL).
-
Add the EGF solution to each well (except for the unstimulated control) to a final concentration of 50-100 ng/mL.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
References
Troubleshooting guide for Lavendustin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lavendustin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions as a substrate-competitive inhibitor with a high affinity for the ATP-binding site of the EGFR kinase domain.[1] It also inhibits the activity of the proto-oncogene tyrosine-protein kinase Src (p60c-src), although with a lower potency compared to EGFR.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][4] For long-term storage, it is recommended to store the solid compound desiccated at -20°C, protected from light.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][5]
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a common starting point for in vitro studies is in the range of 5-50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Is a vehicle control necessary for experiments with this compound?
A4: Yes, a vehicle control is crucial. Since this compound is typically dissolved in DMSO or ethanol, the same concentration of the solvent used to treat the cells should be added to a parallel set of control cells. This ensures that any observed effects are due to this compound and not the solvent itself.
Q5: Are there known off-target effects of this compound?
A5: While this compound is a potent EGFR inhibitor, it can also inhibit other kinases, most notably p60c-src.[2][3] At higher concentrations, the likelihood of off-target effects increases. It is important to consider these potential off-target effects when interpreting results. Some studies have also suggested that certain analogs of this compound may affect tubulin polymerization.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (EGFR) | 11 nM | [1][2][3] |
| IC50 (p60c-src) | 500 nM | [2][3] |
| IC50 (Protein Kinase A) | > 200 µM | [2] |
| IC50 (Protein Kinase C) | > 200 µM | [2] |
| IC50 (NMDA-stimulated cGMP production) | 30 nM | [2] |
| Molecular Weight | 381.38 g/mol | [2] |
| Solubility in DMSO | ≥ 15 mg/mL | [4] |
| Solubility in Ethanol | ≥ 10 mg/mL | [4] |
Troubleshooting Guide
Issue 1: No or weak inhibition of EGFR phosphorylation observed in Western blot.
-
Possible Cause:
-
Incorrect this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions.
-
Inactive this compound: The compound may have degraded due to improper storage or handling.
-
Insufficient pre-incubation time: The cells may not have been treated with this compound for a sufficient duration before stimulation with an EGFR ligand (e.g., EGF).
-
Problems with Western blot procedure: Issues with antibody quality, transfer efficiency, or detection reagents can lead to weak signals.
-
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Verify Compound Activity: Use a fresh stock of this compound and ensure it has been stored correctly.
-
Optimize Pre-incubation Time: Increase the pre-incubation time with this compound before ligand stimulation (e.g., 1-4 hours).
-
Include Positive and Negative Controls: Use a known potent EGFR inhibitor as a positive control and a vehicle-only treatment as a negative control.
-
Troubleshoot Western Blot Protocol: Ensure the primary antibody against phospho-EGFR is validated and used at the recommended dilution. Check for efficient protein transfer using a Ponceau S stain.
-
Issue 2: Significant cell death observed after treatment with this compound.
-
Possible Cause:
-
High this compound concentration: The concentration used may be cytotoxic to the specific cell line.
-
Solvent toxicity: High concentrations of the vehicle (DMSO or ethanol) can be toxic to cells.
-
Off-target effects: At high concentrations, this compound may inhibit other essential kinases, leading to cell death.
-
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a dose-response experiment and a time-course study using a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line.
-
Check Vehicle Toxicity: Include a vehicle control with the highest concentration of solvent used in your experiment to assess its toxicity.
-
Lower this compound Concentration: Use the lowest effective concentration of this compound that inhibits EGFR phosphorylation without causing significant cell death.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause:
-
Inconsistent this compound stock solution: Improper mixing or storage of the stock solution can lead to variations in concentration.
-
Variations in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect the cellular response to this compound.
-
Pipetting errors: Inaccurate pipetting can lead to inconsistent final concentrations of this compound.
-
-
Troubleshooting Steps:
-
Properly Prepare and Store Stock Solutions: Ensure the this compound is completely dissolved in the solvent and store aliquots at the recommended temperature to avoid freeze-thaw cycles.[1][5]
-
Standardize Cell Culture Procedures: Use cells within a consistent passage number range and treat them at a similar confluency for all experiments.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate dispensing of reagents.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum medium and incubate overnight.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-4 hours at 37°C.
-
EGFR Stimulation: Stimulate the cells with an appropriate concentration of an EGFR ligand (e.g., 100 ng/mL EGF) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, and biological evaluation of a series of this compound analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Lavendustin A stability in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Lavendustin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 of 11 nM.[1] It functions as a competitive inhibitor with respect to ATP. This compound also inhibits p60c-src with an IC50 of 500 nM but has little effect on protein kinase A or C.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used, with solubility up to 100 mg/mL (with the aid of ultrasonication).[1] It is also soluble in ethanol up to 10 mg/mL and in DMF at 20 mg/mL. For in vivo experiments, co-solvent systems are often required to maintain solubility in aqueous solutions.
Q3: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored desiccated at -20°C.[2] Under these conditions, it is stable for at least four years.
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
| Storage Temperature | Duration | Solvent |
| -20°C | Up to 1 month | DMSO |
| -80°C | Up to 6 months | DMSO |
It is recommended to store solutions under nitrogen for optimal stability.[1]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Issue: My this compound is not dissolving completely.
-
Ultrasonication: For dissolving this compound in DMSO, brief periods of ultrasonication can aid in dissolution.[1]
-
Fresh Solvent: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can affect solubility.[5]
-
Gentle Warming: Gentle warming can also help, but be cautious to avoid degradation.
Issue: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture media.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤0.1%) to maintain the solubility of this compound and to avoid solvent-induced artifacts in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution.
-
Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve aqueous solubility.[1]
-
Pre-warmed Media: Adding the this compound stock to pre-warmed (37°C) media with vigorous vortexing can sometimes prevent precipitation.
Issue: I am concerned about the stability of my this compound solution after multiple freeze-thaw cycles.
Repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Aliquot: It is strongly recommended to aliquot your stock solution into single-use volumes after preparation to minimize the number of freeze-thaw cycles.[1][6][7] While specific data on the number of cycles this compound can tolerate is not available, a conservative approach is to limit it to no more than 3-5 cycles.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 381.38 g/mol .
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution and use an ultrasonic bath for short intervals if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use amber vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of a Working Solution for Cell Culture Experiments
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is not cytotoxic (typically below 0.1%).
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Visualized Workflows
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Workflow for the preparation of this compound working solutions for cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 125697-92-9): R&D Systems [rndsystems.com]
- 3. Protection of therapeutic antibodies from visible light induced degradation: Use safe light in manufacturing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Lavendustin A Cytotoxicity in Normal Cells
Welcome to the technical support center for Lavendustin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound on normal, non-cancerous cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with an IC50 of 11 nM.[1][2][3] It functions as an ATP-competitive inhibitor, selectively targeting the tyrosine kinase activity of EGFR and to a lesser extent, p60c-src (IC50 = 500 nM).[2][4] By inhibiting these kinases, this compound can suppress downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][5] It has minimal effects on protein kinase A (PKA) and protein kinase C (PKC).[1][2]
Q2: Why is it important to minimize this compound's cytotoxicity in normal cells?
While this compound is a valuable tool for studying EGFR-driven cancers, its inhibitory action is not exclusively limited to cancer cells. Normal epithelial cells also express EGFR, which plays a crucial role in their physiological functions, including growth and differentiation.[6] Off-target effects on these normal cells can lead to undesired cytotoxicity, confounding experimental results and, in a clinical context, causing adverse side effects. Therefore, developing strategies to protect normal cells is crucial for both accurate research and therapeutic applications.
Q3: What are the general strategies to reduce the cytotoxicity of kinase inhibitors in normal cells?
Several strategies can be employed to minimize the off-target effects of kinase inhibitors like this compound on normal cells:
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Dose Optimization: Titrating this compound to the lowest effective concentration that inhibits the target in cancer cells while sparing normal cells is a primary strategy.
-
Cell Cycle Synchronization: Normal cells can be temporarily arrested in a less sensitive phase of the cell cycle (e.g., G0/G1) while cancer cells, which often have dysregulated cell cycle checkpoints, continue to proliferate and remain susceptible to the drug.
-
Combination Therapy: Using this compound in combination with other agents can allow for lower, less toxic doses of each compound.
-
Use of Cytoprotective Agents: Co-administration of agents that protect normal cells from apoptosis or oxidative stress can mitigate cytotoxicity.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
If you are observing significant cell death in your normal cell lines (e.g., primary human keratinocytes, fibroblasts) at concentrations intended to be selective for cancer cells, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | Perform a detailed dose-response curve for both your normal and cancer cell lines to determine the optimal therapeutic window. Start with a broad range of concentrations and narrow down to find the concentration that maximizes cancer cell death while minimizing normal cell cytotoxicity. |
| High Proliferative Rate of Normal Cells | Normal cells that are rapidly dividing may be more susceptible to the anti-proliferative effects of this compound. Consider synchronizing your normal cells in the G0/G1 phase of the cell cycle using serum starvation. |
| Off-Target Effects | This compound can have off-target effects. Consider co-treatment with a cytoprotective agent such as a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis in normal cells. |
| Oxidative Stress | Some kinase inhibitors can induce oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help reduce cytotoxicity in normal cells.[7][8][9] |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in your cytotoxicity assays can obscure the true effect of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and avoid introducing bubbles during pipetting. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell viability. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS. |
| Reagent Variability | Prepare fresh solutions of this compound for each experiment. Ensure complete solubilization of the compound. Use the same batch of media and supplements to minimize variability. |
| Assay Interference | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT). Include appropriate controls, such as wells with the compound but no cells, to check for direct chemical reduction of the assay reagent. If interference is suspected, consider using an alternative cytotoxicity assay (e.g., LDH release assay). |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) | Selectivity Index (SI) |
| Normal Cells | ||||
| HDF | Human Dermal Fibroblast | Skin | 50 | - |
| NHEK | Normal Human Epidermal Keratinocytes | Skin | 75 | - |
| NHBE | Normal Human Bronchial Epithelial | Lung | 60 | - |
| Cancer Cells | ||||
| A431 | Epidermoid Carcinoma | Skin | 5 | 10 (vs. HDF) |
| A549 | Lung Carcinoma | Lung | 10 | 6 (vs. NHBE) |
| U87 MG | Glioblastoma | Brain | 8 | 6.25 (vs. HDF) |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization of Normal Human Fibroblasts by Serum Starvation
This protocol is designed to arrest normal human fibroblasts in the G0/G1 phase of the cell cycle, potentially reducing their sensitivity to this compound.
Materials:
-
Normal Human Fibroblasts (e.g., HDF)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding: Seed fibroblasts at a density that will allow them to reach 50-60% confluency within 24 hours.
-
Serum Starvation: After 24 hours, wash the cells twice with sterile PBS. Replace the complete growth medium with serum-free medium.
-
Incubation: Incubate the cells in the serum-free medium for 24-48 hours. The optimal duration may need to be determined empirically for your specific cell line.[10]
-
Treatment: After the starvation period, replace the serum-free medium with a medium containing this compound at the desired concentration. You can use a low-serum medium (e.g., 0.5% FBS) to maintain basal cell health without stimulating proliferation.
-
Analysis: Following treatment, assess cell viability using a standard cytotoxicity assay.
-
Verification of Synchronization (Optional but Recommended): To confirm cell cycle arrest, harvest a parallel set of serum-starved cells and analyze their DNA content by flow cytometry after PI staining. A significant increase in the proportion of cells in the G0/G1 phase indicates successful synchronization.[11]
Protocol 2: Assessing the Cytoprotective Effect of a Pan-Caspase Inhibitor
This protocol can be used to determine if the cytotoxicity of this compound in normal cells is mediated by apoptosis and if it can be mitigated by a pan-caspase inhibitor like Z-VAD-FMK.
Materials:
-
Normal cell line of interest
-
Cancer cell line (for comparison)
-
This compound
-
DMSO (vehicle control)
-
Reagents for your chosen cytotoxicity assay (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in separate multi-well plates at an appropriate density.
-
Pre-treatment with Caspase Inhibitor: One hour prior to this compound treatment, add Z-VAD-FMK to the designated wells containing the normal cells. A typical starting concentration is 20-50 µM. Include a vehicle control (DMSO) for comparison.
-
This compound Treatment: Add this compound at various concentrations to both the pre-treated and non-pre-treated wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform your chosen cytotoxicity assay to determine the percentage of viable cells in each condition.
-
Data Analysis: Compare the viability of normal cells treated with this compound alone to those pre-treated with Z-VAD-FMK. A significant increase in viability in the Z-VAD-FMK treated group suggests that this compound-induced cytotoxicity in normal cells is at least partially apoptosis-dependent.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR and p60c-src signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for minimizing this compound cytotoxicity in normal cells.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. accellerate.me [accellerate.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. platypustech.com [platypustech.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. invivogen.com [invivogen.com]
Technical Support Center: Overcoming Resistance to Lavendustin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Lavendustin A in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways that promote cell proliferation and survival. It has been shown to be highly selective for EGFR over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).
Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the potential reasons for this acquired resistance?
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like this compound is a common phenomenon. The primary mechanisms can be broadly categorized as:
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Target Alteration: The most frequent cause is a secondary mutation in the EGFR gene, with the T790M "gatekeeper" mutation being the most prevalent. This mutation increases the ATP affinity of the EGFR kinase domain, reducing the competitive binding of this compound.
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Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. Common bypass pathways include the amplification or activation of other receptor tyrosine kinases such as MET and HER2 (ErbB2). These receptors can then activate downstream pathways like PI3K/Akt and MAPK/ERK, restoring pro-survival signals.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
Q3: How can I determine which resistance mechanism is active in my cell line?
To identify the specific resistance mechanism, a series of molecular and cellular analyses are recommended:
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Sequence the EGFR kinase domain: This will identify the presence of the T790M mutation or other less common mutations.
-
Perform Western Blotting: Assess the phosphorylation status of EGFR, Akt, and ERK in the presence and absence of this compound. Persistent phosphorylation of Akt and ERK despite EGFR inhibition suggests the activation of a bypass pathway.
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Analyze Receptor Tyrosine Kinase (RTK) expression and activation: Use a phospho-RTK array or specific western blots to check for increased expression and phosphorylation of receptors like MET and HER2.
-
Assess drug efflux pump activity: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to determine if there is increased efflux activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed in a previously sensitive cell line after this compound treatment. | 1. Development of a secondary mutation in EGFR (e.g., T790M).2. Activation of a bypass signaling pathway (e.g., MET or HER2 amplification).3. Increased expression of drug efflux pumps. | 1. Sequence the EGFR kinase domain to check for mutations.2. Perform western blot analysis for p-EGFR, p-Akt, and p-ERK to assess pathway activation.3. Investigate the activation status of other RTKs like MET and HER2.4. Consider co-treatment with an inhibitor of the identified bypass pathway. |
| This compound no longer inhibits EGFR phosphorylation effectively. | The T790M mutation in EGFR increases ATP affinity, making this compound less competitive. | 1. Confirm the T790M mutation via sequencing.2. Consider using a third-generation EGFR inhibitor that is effective against the T790M mutation. |
| EGFR phosphorylation is inhibited, but downstream signaling (p-Akt, p-ERK) remains active. | Activation of a bypass pathway is likely providing an alternative route for downstream signaling. | 1. Screen for the activation of other RTKs (MET, HER2, etc.) using a phospho-RTK array.2. If a specific bypass pathway is identified, use a combination therapy approach. For example, combine this compound with a MET inhibitor (e.g., crizotinib) or a HER2 inhibitor (e.g., lapatinib). |
| Cells show a modest decrease in sensitivity to this compound, and no obvious genetic or signaling alterations are found. | Increased drug efflux due to the upregulation of ABC transporters might be reducing the intracellular concentration of this compound. | 1. Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123.2. Test for the expression of ABC transporters like ABCG2 via western blot or qPCR.3. Co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored. |
Quantitative Data
Table 1: IC50 Values of EGFR Tyrosine Kinase Inhibitors in Sensitive vs. Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 deletion | - | 10 - 20 | 5 - 15 |
| PC-9/GR | Exon 19 deletion, T790M | T790M mutation | > 10,000 | > 10,000 |
| HCC827 | Exon 19 deletion | - | 5 - 15 | 2 - 10 |
| HCC827/ER | Exon 19 deletion, MET amp | MET amplification | > 5,000 | > 5,000 |
Note: Data is compiled from various sources and represents approximate values. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
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Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Phosphorylated Proteins (p-EGFR, p-Akt, p-ERK)
This protocol is for detecting the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
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PVDF membrane
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Blocking buffer (5% BSA in TBST)
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Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
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HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the total protein and loading control (β-actin).
In Vitro EGFR Kinase Activity Assay
This protocol measures the kinase activity of EGFR in the presence of inhibitors.
Materials:
-
Recombinant human EGFR protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
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ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the recombinant EGFR enzyme.
-
Add the this compound dilutions to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Mechanisms of Resistance to this compound.
Caption: Workflow for Investigating Resistance.
Addressing Lavendustin A precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Lavendustin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: this compound is significantly more soluble in organic solvents like DMSO and ethanol than in aqueous solutions.[1] Cell culture media are aqueous-based, so when the concentrated DMSO stock is diluted into the medium, the this compound may crash out of solution if its final concentration exceeds its solubility limit in the media. The solubility of this compound in a PBS-based solution (a simplified proxy for media) is only 0.5 mg/mL, even with 50% DMF as a co-solvent.[1][2]
Q2: Is precipitation of this compound more likely in certain types of cell culture media?
A2: Yes, the composition of the culture medium can influence the solubility of this compound. Media like DMEM and RPMI-1640 have different concentrations of salts, amino acids, and vitamins, which can affect the solubility of small molecules.[3][4][5][6] For example, differences in the concentrations of divalent cations like calcium and magnesium, or the presence of certain amino acids, could potentially lead to salt formation or other interactions that reduce the solubility of this compound.
Q3: Can the final concentration of DMSO in my culture medium affect my cells?
A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize cytotoxic effects.
Q4: How can I prevent this compound from precipitating in my culture medium?
A4: To prevent precipitation, it is crucial to ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit. This can be achieved by preparing a higher concentration stock solution in DMSO and adding a smaller volume to your medium. Additionally, proper mixing and warming the medium to 37°C before adding the this compound stock can help. For detailed steps, please refer to the experimental protocols section.
Troubleshooting Guide
Issue: Precipitate observed in culture medium after adding this compound stock solution.
| Potential Cause | Troubleshooting Steps |
| Final concentration of this compound is too high. | 1. Check the solubility of this compound in aqueous solutions and ensure your final concentration is below this limit. 2. Perform a serial dilution of your this compound stock in the culture medium to determine the maximum soluble concentration under your experimental conditions. |
| Suboptimal dilution of the stock solution. | 1. Warm the culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Avoid adding the concentrated stock solution directly to cold medium. |
| Interaction with media components. | 1. If using a serum-containing medium, try adding the this compound to the basal medium before adding the serum. 2. Consider testing the solubility of this compound in different types of culture media (e.g., DMEM vs. RPMI-1640) to see if the issue is media-specific. |
| Instability of this compound in aqueous solution over time. | 1. Prepare fresh dilutions of this compound in culture medium for each experiment.[7] 2. Avoid storing this compound in diluted aqueous solutions for extended periods. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | 15 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| DMF | 20 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Table 2: Comparison of Selected Components in DMEM and RPMI-1640 That May Influence this compound Solubility
| Component | DMEM (Low Glucose) | RPMI-1640 | Potential Impact on this compound Solubility |
| Glucose | 1 g/L | 2 g/L | Differences in polarity and viscosity of the medium. |
| Calcium | 1.8 mM | 0.8 mM | Higher calcium concentrations could potentially form salts with this compound.[3] |
| Phosphate | 1 mM | 5 mM | Higher phosphate could interact with this compound or other media components.[3] |
| Amino Acids | 15 different amino acids | 20 different amino acids | Variations in amino acid composition can alter the overall chemical environment of the medium.[6] |
| Buffering System | Bicarbonate | Bicarbonate, often with HEPES | Differences in pH stability and buffering capacity can affect the ionization state and solubility of this compound.[4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 15 mg/mL).
-
Gently vortex the tube until the this compound is completely dissolved. If needed, warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[7]
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed to achieve the final concentration. Ensure the final DMSO concentration is below 0.5% (v/v).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for testing this compound solubility in culture media.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 安全验证 [file.glpbio.cn]
- 3. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 5. Cell Culture Media: A Review [labome.com]
- 6. Comparison of media for a human peripheral blood mononuclear cell-based in vitro vaccine evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A cell-permeable, reversible, and substrate competitive inhibitor of EGF receptor tyrosine kinase and p60c-src with little effect on protein kinase A or protein kinase C. | 125697-92-9 [sigmaaldrich.com]
Technical Support Center: Validating Lavendustin A Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor, Lavendustin A. The following information will help ensure the specificity of its action in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected effects in my cells treated with this compound. How can I be sure these effects are due to the inhibition of its intended target, EGFR?
A1: It is crucial to perform control experiments to validate that the observed phenotype is a direct result of inhibiting the intended target. We recommend a multi-pronged approach involving biochemical and cell-based assays to confirm the on-target activity and rule out off-target effects.
Q2: What are the primary known targets of this compound?
A2: this compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 11 nM. It also demonstrates inhibitory activity against the Src family kinase p60c-src, with an IC50 of 500 nM. It has been shown to have minimal effect on Protein Kinase A (PKA), Protein Kinase C (PKC), and PI 3-kinase, with IC50 values greater than 100 µM.[1]
Troubleshooting Guide: Control Experiments for this compound Specificity
Issue: Unclear if the observed cellular phenotype is a direct result of EGFR inhibition by this compound.
Solution: To ascertain the specificity of this compound in your experimental model, we recommend the following control experiments:
-
Biochemical Kinase Assay: Directly measure the inhibitory activity of this compound against a panel of kinases.
-
Western Blot Analysis of Downstream EGFR Signaling: Confirm that this compound inhibits the phosphorylation of EGFR and its downstream effectors.
-
Use of a Structurally Unrelated EGFR Inhibitor: Corroborate your findings with another EGFR inhibitor that has a different chemical scaffold.
-
Use of an Inactive Analog (Negative Control): Employ a structurally similar but biologically inactive version of this compound to control for non-specific or off-target effects.
Data Presentation: Kinase Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various protein kinases. This data is essential for interpreting the specificity of the compound in your experiments.
| Kinase | IC50 | Reference |
| EGFR | 11 nM | [1] |
| p60c-src | 500 nM | [1] |
| Protein Kinase A (PKA) | > 100 µM | [1] |
| Protein Kinase C (PKC) | > 100 µM | [1] |
| PI 3-kinase | > 100 µM | [1] |
Note: For a comprehensive understanding of this compound's specificity, we recommend performing a broad-panel kinase screen.
Experimental Protocols
In Vitro Kinase Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on purified kinases. A common method is a radiometric assay using ³²P-labeled ATP.
Materials:
-
Purified recombinant kinases (e.g., EGFR, Src, and a panel of other kinases)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol assesses the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., A431, which overexpresses EGFR)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
EGF (Epidermal Growth Factor)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to activate the EGFR pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of EGFR and downstream targets.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Control Experiment: Structurally Unrelated EGFR Inhibitor
To confirm that the observed effects are due to EGFR inhibition and not a unique off-target effect of this compound's chemical structure, use a structurally distinct EGFR inhibitor, such as Gefitinib.
Gefitinib Profile:
| Inhibitor | Mechanism | Primary Target(s) |
| Gefitinib | Reversible, ATP-competitive | EGFR |
Procedure:
Control Experiment: Inactive Analog
Procedure:
Treat cells with the inactive analog at the same concentrations as this compound in your cellular assays. The inactive analog should not produce the same biological effects or inhibit EGFR signaling as observed with this compound.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for validating the specificity of this compound.
References
Validation & Comparative
A Comparative Guide to Tyrosine Kinase Inhibitors in Cancer Research: Lavendustin A vs. Clinically Relevant Agents
In the landscape of cancer research and therapy, tyrosine kinase inhibitors (TKIs) represent a cornerstone of targeted treatment. These molecules function by blocking tyrosine kinases, enzymes that are critical components of signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a common hallmark of cancer. This guide provides an objective comparison of Lavendustin A, a foundational research tool, with other prominent TKIs that have successfully transitioned into clinical use.
Introduction to Tyrosine Kinase Inhibitors
Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] This phosphorylation event acts as a molecular switch, activating a cascade of downstream signals that govern essential cellular processes. In many cancers, mutations or overexpression of these kinases lead to their constitutive activation, resulting in uncontrolled cell growth and proliferation.[2][3] TKIs are small molecules designed to compete with ATP at the kinase's binding site, thereby inhibiting phosphorylation and blocking the oncogenic signaling cascade.[1][2]
This compound: The Research Pioneer
This compound is a naturally derived TKI that has been instrumental in the early exploration of tyrosine kinase inhibition. While a potent inhibitor, particularly of the Epidermal Growth Factor Receptor (EGFR), its broad-spectrum activity and questions regarding its precise mechanism of action have largely confined its use to preclinical research settings. Some studies suggest that its cytotoxic effects may also stem from the inhibition of tubulin polymerization, similar to some classic chemotherapy agents.[4][5]
Mechanism of Action: this compound and its analogues act as competitive inhibitors at the ATP-binding site of certain tyrosine kinases.[6][7] However, its activity is not limited to a single kinase family, and it has also been shown to affect non-receptor tyrosine kinases like Syk.[4]
Clinically Approved Tyrosine Kinase Inhibitors: A Comparative Overview
For this guide, we will compare this compound to four exemplary TKIs that have gained regulatory approval and are widely used in treating various malignancies: Imatinib, Gefitinib, Erlotinib, and Sunitinib.
-
Imatinib (Gleevec®): A first-generation TKI that revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] It specifically targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase central to CML pathogenesis.[1][2][8] Imatinib also inhibits other kinases like c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®): These are selective EGFR inhibitors.[9][10] They are primarily used in the treatment of Non-Small Cell Lung Cancer (NSCLC) that harbors activating mutations in the EGFR gene.[10][11][12] By binding to the ATP site of EGFR, they block downstream signaling pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation and survival.[9][10]
-
Sunitinib (Sutent®): A multi-targeted TKI that inhibits several receptor tyrosine kinases simultaneously, including Vascular Endothelial Growth Factor Receptors (VEGFRs), PDGFRs, and c-Kit.[13][14][15] Its ability to block multiple signaling pathways involved in both tumor growth and angiogenesis (the formation of new blood vessels) makes it effective against Renal Cell Carcinoma (RCC) and Imatinib-resistant Gastrointestinal Stromal Tumors (GIST).[13][14]
Data Presentation: Target Profiles and Potency
The following tables summarize the key differences in target specificity and inhibitory potency (IC50) of these compounds. IC50 values represent the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% and are a key measure of potency.
Table 1: Comparative Target Profiles of Selected Tyrosine Kinase Inhibitors
| Inhibitor | Primary Targets | Key Cancer Indications (for approved drugs) |
| This compound | EGFR, Syk, others | Research Use Only |
| Imatinib | BCR-ABL, c-Kit, PDGFR[1][2][16] | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[1] |
| Gefitinib | EGFR (HER1/ErbB-1)[9][12][17] | Non-Small Cell Lung Cancer (NSCLC)[12] |
| Erlotinib | EGFR (HER1/ErbB-1)[10][11] | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer[10][] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, RET, FLT3[13][14][19] | Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors[14][20] |
Table 2: Comparative IC50 Values Against Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value (µM) |
| Gefitinib | T47D | Breast Cancer | 6.9 ± 0.04[21] |
| Gefitinib | MDA-MB-231 | Breast Cancer | 10 ± 0.04[21] |
| Imatinib | MCF-7 | Breast Cancer | 17.2 (as 5FU reference) |
| Sunitinib | MCF-7 | Breast Cancer | 13.2[21] |
| Sunitinib | HepG2 | Liver Cancer | 16.2[21] |
| Erlotinib | T47D | Breast Cancer | 2.20 ± 1.5[21] |
| Erlotinib | MCF-7 | Breast Cancer | 3.03 ± 1.5[21] |
| Erlotinib | MDA-MB-231 | Breast Cancer | 11.90 ± 2.6[21] |
Note: Direct, side-by-side comparative IC50 data for this compound against common cancer cell lines is sparse in recent literature, reflecting its status as an early-stage research compound. The data presented is compiled from various studies and should be interpreted with consideration for potential inter-experimental variability.
Signaling Pathways and Inhibitor Action
Visualizing the complex signaling networks within a cancer cell is crucial for understanding how TKIs exert their effects. The following diagrams, rendered in DOT language, illustrate the key pathways targeted by these inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
The diagram above illustrates how ligands like Epidermal Growth Factor (EGF) activate EGFR at the cell surface, triggering downstream pathways like RAS/MAPK and PI3K/AKT that drive cancer cell proliferation and survival.[22][23] this compound, Gefitinib, and Erlotinib all act by inhibiting the EGFR kinase, thereby blocking these signals.[9][10][24]
Caption: BCR-ABL signaling pathway inhibited by Imatinib.
In CML, the BCR-ABL fusion protein is constantly active, driving multiple pro-survival and proliferative pathways.[25][26][27] Imatinib specifically binds to and inhibits BCR-ABL, shutting down these downstream signals and inducing apoptosis in the leukemic cells.[1][8][28]
Caption: Multi-targeted inhibition by Sunitinib.
Sunitinib's efficacy stems from its ability to block multiple, distinct signaling pathways crucial for tumor growth. By inhibiting VEGFR, it halts angiogenesis, cutting off the tumor's blood supply.[14][15][29] Simultaneously, by inhibiting PDGFR and c-Kit, it directly impedes the proliferation of tumor cells.[14][30][31]
Experimental Protocols
The evaluation of TKIs relies on standardized in vitro assays to determine their efficacy and mechanism of action.
Tyrosine Kinase Activity Assay (Generic Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific tyrosine kinase.
-
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
-
Methodology:
-
Plate Coating: Microtiter plates are coated with a synthetic peptide substrate for the specific tyrosine kinase being tested.
-
Reaction Mixture: A reaction buffer is prepared containing the purified tyrosine kinase enzyme, ATP, and varying concentrations of the test inhibitor (e.g., this compound, Imatinib).
-
Incubation: The reaction mixture is added to the coated wells and incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated form of the substrate is added.
-
Signal Generation: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. A chromogenic substrate for HRP is then introduced, which generates a colorimetric signal proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal intensity is read using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting inhibition versus inhibitor concentration.
-
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of living cancer cells, which serves as a proxy for cell viability and proliferation.
-
Objective: To determine the IC50 value of an inhibitor against a specific cancer cell line.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[32]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the TKI. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compound for a set period (e.g., 24, 48, or 72 hours).[33]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.
-
Caption: General workflow for TKI evaluation.
Conclusion
The comparison between this compound and clinically established TKIs like Imatinib, Gefitinib, Erlotinib, and Sunitinib highlights the evolution of cancer drug development. This compound remains a valuable tool for academic research, providing a broad-spectrum inhibitory profile for exploring kinase biology. However, its lack of specificity and potential off-target effects underscore the challenges that were overcome to develop the highly targeted and potent inhibitors used in modern oncology.
Imatinib demonstrated the power of targeting a single, specific oncogenic driver. Gefitinib and Erlotinib refined this approach, showing efficacy in patient populations defined by a specific genetic mutation (EGFR-mutant NSCLC). Finally, Sunitinib exemplifies the multi-targeted strategy, simultaneously disrupting multiple pathways essential for tumor growth and vascularization. For researchers, scientists, and drug development professionals, understanding the distinct properties of these agents—from foundational tools to approved therapeutics—is essential for designing meaningful experiments and advancing the next generation of cancer therapies.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antiproliferative agents derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sunitinib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Gefitinib - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ClinPGx [clinpgx.org]
- 29. benthamdirect.com [benthamdirect.com]
- 30. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Potency Showdown: Lavendustin A and Its Synthetic Analogs in EGFR Inhibition
A comparative analysis of Lavendustin A and its N-alkylamide analogs reveals a nuanced landscape of EGFR inhibition, with some derivatives demonstrating potent activity. However, for many of these synthetic compounds, the primary mechanism of cytotoxicity appears to shift away from direct EGFR targeting towards the inhibition of tubulin polymerization.
This compound, a natural product isolated from Streptomyces griseolavendus, is a well-established potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways. Its activity has spurred the development of synthetic analogs aimed at improving efficacy and exploring structure-activity relationships (SAR). This guide provides a detailed comparison of the inhibitory potency of this compound and a series of its synthetic N-alkylamide analogs against EGFR, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and its synthetic N-alkylamide analogs on EGFR were evaluated by measuring their half-maximal inhibitory concentrations (IC50). The data, derived from a key study by Mu et al. (2001), is summarized in the table below. The analogs are derivatives of the this compound pharmacophore with various N-alkylamide side chains.
| Compound | N-Alkylamide Substituent | EGFR Inhibition IC50 (µM) |
| This compound | - | 0.011 |
| Analog 13a | β-Phenylethyl | 10 |
| Analog 13b | p-Fluoro-β-phenylethyl | 4 |
| Analog 13e | Benzyl | 8 |
| Analog 13j | γ-Phenylpropyl | 1 |
| Analog 13l | β-Tetralinyl | 4 |
| Analogs 13c, d, f, g | Various other alkyl and aryl substituents | No significant activity |
| Analog 18c | - | No significant activity |
| Analog 23 | - | No significant activity |
Data sourced from Mu et al., J Med Chem. 2001 Feb 1;44(3):441-52.[1][2]
The results indicate that while several N-alkylamide analogs of this compound retain the ability to inhibit EGFR, their potency is significantly lower than the parent compound. The most potent analog, 13j, with a γ-phenylpropyl substituent, exhibited an IC50 of 1 µM, which is nearly 100-fold less potent than this compound (IC50 = 0.011 µM). Interestingly, the study by Mu et al. (2001) suggests that the cytotoxic effects of these analogs may not be primarily due to EGFR inhibition, as their cytotoxicity profiles in EGF-dependent and independent cell lines were similar.[3] Further investigation revealed that many of these compounds were moderately effective as inhibitors of tubulin polymerization, suggesting a different primary mechanism of action.[1][2]
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay (Whole Cell Assay)
The following is a representative protocol for determining the IC50 values of compounds against EGFR in a whole-cell-based assay, as described in the study by Mu et al. (2001).
1. Cell Culture and Preparation:
-
BaF3 cells, a murine pro-B cell line, are transfected to express human EGFR.
-
Cells are cultured in appropriate media supplemented with growth factors.
-
Prior to the assay, cells are washed and resuspended in a serum-free medium.
2. Inhibition Assay:
-
Aliquots of the cell suspension are pre-incubated with various concentrations of the test compounds (this compound and its analogs) for a specified time (e.g., 10 minutes) at 37°C.
3. EGFR Stimulation:
-
Epidermal Growth Factor (EGF) is added to the cell suspensions to a final concentration that induces robust receptor phosphorylation (e.g., 100 ng/mL) and incubated for a short period (e.g., 5 minutes) at 37°C.
4. Cell Lysis and Immunoprecipitation:
-
The reaction is stopped by the addition of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation.
-
EGFR is immunoprecipitated from the lysates using an anti-EGFR antibody conjugated to agarose beads.
5. Western Blot Analysis:
-
The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is blocked and then probed with a primary antibody specific for phosphotyrosine.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.
6. Data Analysis:
-
The protein bands corresponding to phosphorylated EGFR are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry.
-
The percentage of inhibition of EGFR phosphorylation is calculated for each compound concentration relative to the control (EGF stimulation without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining EGFR inhibition using a whole-cell assay.
Structure-Activity Relationship
Caption: Structure-activity relationship of this compound and its N-alkylamide analogs.
References
Lavendustin A Versus Gefitinib: A Comparative Analysis of EGFR Tyrosine Kinase Inhibitors
In the landscape of cancer research and drug development, the Epidermal Growth Factor Receptor (EGFR) has emerged as a critical target for therapeutic intervention, particularly in non-small cell lung cancer. Among the myriad of inhibitors developed to target the tyrosine kinase activity of EGFR, Lavendustin A and Gefitinib represent two distinct chemical entities that have contributed significantly to our understanding of EGFR inhibition. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Target Specificity
Both this compound and Gefitinib function as competitive inhibitors of ATP at the catalytic domain of the EGFR tyrosine kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a blockade of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.
This compound , a natural product isolated from Streptomyces griseolavendus, is a potent inhibitor of EGFR tyrosine kinase.[1] While highly effective against EGFR, it also exhibits inhibitory activity against other tyrosine kinases, notably p60c-src. This broader specificity may have implications for its overall cellular effects and potential off-target activities.
Gefitinib (marketed as Iressa), a synthetic anilinoquinazoline, is recognized as a selective EGFR tyrosine kinase inhibitor.[2] Its development marked a significant step towards targeted cancer therapy. While generally selective for EGFR, some studies suggest potential off-target effects that might contribute to its overall pharmacological profile.[3][4][5]
Comparative Performance: Potency and Cellular Effects
The inhibitory potency of a compound is a key metric in its preclinical evaluation. The half-maximal inhibitory concentration (IC50) value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Compound | Target Enzyme/Cell Line | IC50 Value (nM) |
| This compound | EGFR Tyrosine Kinase | 11 |
| This compound | p60c-src Kinase | 500 |
| Gefitinib | EGFR Tyrosine Kinase | 20 |
| Gefitinib | A549 cell line | 19,910 |
| Gefitinib | PC9 cell line | 77.26 |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and substrate used. The values presented here are for comparative purposes and are sourced from various studies.
As indicated in the table, in enzymatic assays, this compound demonstrates a slightly higher potency for EGFR tyrosine kinase inhibition compared to Gefitinib. However, in cellular assays, the effectiveness of these inhibitors can be influenced by factors such as cell permeability and off-target effects. For instance, Gefitinib's potency varies significantly across different non-small cell lung cancer cell lines.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used to characterize EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration close to the Km for EGFR)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound or Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the EGFR enzyme, and the test compound at various concentrations.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
The luminescence signal is measured using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, PC9)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound or Gefitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[6][7][8][9]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these inhibitors.
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for an in vitro EGFR kinase inhibition assay.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
Both this compound and Gefitinib are valuable tools for studying EGFR signaling and for the development of anti-cancer therapeutics. This compound, as a natural product, exhibits high potency against EGFR but with a broader kinase inhibition profile. Gefitinib, a clinically approved drug, demonstrates high selectivity for EGFR and has paved the way for personalized medicine in oncology. The choice between these inhibitors for research purposes will depend on the specific experimental goals, with this compound being a potent tool for broad tyrosine kinase studies and Gefitinib serving as a more selective probe for EGFR-specific pathways. The provided experimental protocols and diagrams offer a foundational framework for conducting and interpreting comparative studies of these and other EGFR inhibitors.
References
- 1. Non-amine based analogues of this compound as protein-tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of Lavendustin A and its derivatives in preclinical models
An in-depth guide for researchers and drug development professionals on the preclinical performance of Lavendustin A and its analogues, detailing their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.
This compound, a natural product isolated from Streptomyces griseolavendus, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its discovery has spurred the development of numerous derivatives aimed at improving its therapeutic potential. This guide provides a comparative analysis of this compound and its key derivatives based on available preclinical data, offering insights into their structure-activity relationships and diverse mechanisms of action.
Comparative Biological Activity
This compound and its derivatives have been evaluated for their inhibitory activity against various tyrosine kinases, their ability to inhibit tubulin polymerization, and their cytotoxic effects on a range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Tyrosine Kinase Inhibition
| Compound | Target Kinase | IC50 | Reference |
| This compound | EGFR | 11 nM | [1][2] |
| p60c-src | 500 nM | [1][2] | |
| This compound Analogue 1 | EGFR | > 100 µM | [3] |
| 4-Anilinoquinazoline Derivative (10a) | EGFR | ~100 nM | [4] |
| 4-Anilinoquinazoline Derivative (10b) | EGFR | ~100 nM | [4] |
| N-Alkylamide Analogue (Example) | EGFR | Varies (µM range) | [5] |
| Syk | Varies (µM range) | [5] |
Note: IC50 values are highly dependent on the specific assay conditions.
Table 2: Inhibition of Tubulin Polymerization and Cytotoxicity
| Compound | Tubulin Polymerization IC50 | Cell Line | Cytotoxicity (GI50/IC50) | Reference |
| This compound Derivative (Example 1) | 1.4 µM | Various | Varies (µM range) | [6] |
| This compound Derivative (Example 2) | 1.4 µM | Various | Varies (µM range) | [6] |
| N-Alkylamide Analogue (Most Cytotoxic) | Moderately Effective | NCI 60 Cell Line Panel | Varies (µM range) | [5] |
| Arylethenylchromone Derivative (3e) | Not Reported | HCT-15 | 7.17 µg/ml | [7] |
Mechanisms of Action: From Kinase Inhibition to Microtubule Disruption
The primary mechanism of action for this compound is the inhibition of EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways. However, extensive research into its derivatives has revealed a fascinating divergence in their mechanisms, highlighting the potential for these compounds to target cancer through multiple avenues.
Some derivatives, while exhibiting increased antiproliferative activity, have shown a loss of EGFR kinase inhibition, suggesting they act through alternative pathways[3]. A significant finding is that certain analogues of this compound function as inhibitors of tubulin polymerization[5][6][8]. This dual activity against both tyrosine kinases and the microtubule network presents an attractive strategy for cancer therapy. The structure-activity relationship studies indicate that the hydroquinone ring of this compound may be a more critical determinant of its biological activity than the aniline ring[8].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its derivatives.
In Vitro EGFR Tyrosine Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), test compounds (this compound and derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
The test compound, diluted to various concentrations, is pre-incubated with the EGFR enzyme in the kinase buffer.
-
The reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
-
Reagents and Materials: Purified tubulin (e.g., from bovine brain), tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA), GTP, a fluorescence reporter (e.g., DAPI), and test compounds.
-
Procedure:
-
Purified tubulin in the polymerization buffer is incubated with the test compound at various concentrations in a 96-well plate.
-
The polymerization is initiated by the addition of GTP and by raising the temperature to 37°C.
-
The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of the reporter dye, which preferentially binds to polymerized microtubules.
-
-
Data Analysis: The fluorescence intensity is measured at regular intervals using a fluorescence plate reader. The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate or extent of polymerization in the presence of the inhibitor to that of a control.
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic or antiproliferative effects of compounds on cancer cells.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
After a few hours of incubation, the formazan crystals are dissolved using the solubilizing agent.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth or viability by 50%, is calculated.
In Vivo Xenograft Model
This preclinical model is used to evaluate the anti-tumor efficacy and toxicity of drug candidates in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound (this compound derivative) is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal, oral).
-
Tumor size is measured regularly (e.g., with calipers), and the body weight of the mice is monitored as an indicator of toxicity.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed. The maximum tolerated dose (MTD) and any signs of toxicity are also determined.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in oncology. While the parent compound is a potent EGFR inhibitor, its derivatives have demonstrated a broader range of activities, including the inhibition of other kinases and the disruption of microtubule dynamics. This multi-targeted approach could be advantageous in overcoming drug resistance and improving therapeutic outcomes. The preclinical data summarized in this guide provide a foundation for further research and development of this promising class of anti-cancer agents. The detailed experimental protocols offer a framework for the continued evaluation and optimization of novel this compound analogues.
References
- 1. Novel antiproliferative agents derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of this compound analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamopenarchives.com [benthamopenarchives.com]
- 6. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
